molecular formula C45H68O14 B13413850 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester

13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester

Cat. No.: B13413850
M. Wt: 833.0 g/mol
InChI Key: POCPIFVVEQBPMS-JWJHNISRSA-N
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Description

13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester is a chemical compound with the molecular formula C45H68O14 and a molecular weight of 833.03 g/mol. It is an intermediate in the synthesis of Amphoteronolide B, a glycon form of Amphotericin B, which are polyene macrolide antibiotics.

Preparation Methods

The preparation of 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester involves several synthetic routes. One common method includes the esterification of Amphoteronolide B with 2-propen-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactors and purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex polyene macrolide antibiotics, which are important for studying antibiotic mechanisms and developing new antibiotics.

    Biology: The compound is used in research to understand the biological activity of polyene macrolides and their interactions with cellular membranes.

    Medicine: It serves as a precursor in the synthesis of Amphotericin B derivatives, which are used to treat fungal infections.

    Industry: The compound is utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester involves its conversion to Amphoteronolide B, which then exerts its effects by binding to ergosterol in fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of cellular contents, ultimately causing cell death. The molecular targets include ergosterol and other sterols present in fungal membranes.

Comparison with Similar Compounds

13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester can be compared with other similar compounds such as:

    Amphotericin B: A polyene macrolide antibiotic used to treat fungal infections.

    Nystatin: Another polyene macrolide antibiotic with a similar structure and mechanism of action but used primarily for topical applications.

    Natamycin: A polyene macrolide used as a food preservative due to its antifungal properties.

The uniqueness of this compound lies in its specific esterification, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C45H68O14

Molecular Weight

833.0 g/mol

IUPAC Name

prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-3,5,6,9,11,17,33,37-octahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C45H68O14/c1-6-23-57-44(55)42-39(52)29-45(56-5)28-36(49)25-38(51)37(50)22-21-34(47)24-35(48)27-41(53)58-32(4)31(3)43(54)30(2)19-17-15-13-11-9-7-8-10-12-14-16-18-20-33(46)26-40(42)59-45/h6-20,30-40,42-43,46-52,54H,1,21-29H2,2-5H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t30-,31-,32-,33-,34+,35+,36-,37+,38+,39-,40-,42+,43+,45+/m0/s1

InChI Key

POCPIFVVEQBPMS-JWJHNISRSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O

Origin of Product

United States

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